Product packaging for Tetraoctylammonium iodide(Cat. No.:CAS No. 16829-91-7)

Tetraoctylammonium iodide

Cat. No.: B094713
CAS No.: 16829-91-7
M. Wt: 593.8 g/mol
InChI Key: KGPZZJZTFHCXNK-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds and Their Relevance in Contemporary Chemistry

Quaternary ammonium compounds (QACs), also known as quats, are a class of organic salts with a positively charged polyatomic ion of the structure [NR₄]⁺. scbt.com In this structure, a central nitrogen atom is bonded to four organic groups (R), which can be alkyl or aryl groups, either identical or different. scbt.com Unlike other ammonium ions, QACs are permanently charged, irrespective of the pH of their solution. scbt.com

These compounds are significant in modern chemistry due to their versatile properties. They often function as cationic surfactants and are noted for their high water solubility and low volatility. chemicalbook.com Their applications are extensive and cross numerous fields, including use as antimicrobials, disinfectants, preservatives, and antistatic agents. scbt.comchemicalbook.com In industrial and laboratory settings, they are indispensable as phase transfer catalysts, which facilitate reactions between substances in different phases (e.g., an immiscible water and organic solvent). medchemexpress.comtcichemicals.com Furthermore, their incorporation into polymer chains is a key strategy for creating advanced antimicrobial materials. The demand for QACs has seen a notable increase, partly driven by global health events and their effectiveness in a wide array of disinfectant products. chemicalbook.com

Specific Focus on Tetra-n-octylammonium Iodide (TOAI) as a Research Subject

Within the broad class of QACs, Tetra-n-octylammonium iodide (TOAI) has emerged as a compound of significant interest in specialized research areas. medchemexpress.comchemimpex.com It is a tetraalkylammonium salt characterized by a central nitrogen atom bonded to four n-octyl chains, with iodide as the counterion. chemimpex.comlookchem.com

TOAI is the subject of focused research due to its unique combination of properties, including its function as a highly effective phase transfer catalyst and its role in the synthesis of advanced materials. chemimpex.com Researchers are particularly interested in how its long alkyl chains influence its behavior compared to other tetraalkylammonium salts with shorter chains. Its applications are being explored in diverse fields such as electrochemistry for the development of sensors and batteries, in nanotechnology for the controlled synthesis of nanoparticles, and in environmental science for ion exchange processes. chemimpex.com A particularly innovative area of study is its use in stabilizing and repairing perovskite quantum dots for next-generation solar cells.

Historical Context of Tetraalkylammonium Salts in Chemical Applications

The history of QACs dates back to the early 20th century, with their antimicrobial properties being recognized around the 1930s. Their initial applications were primarily as surfactants, disinfectants, and biocides. google.com Commercial classes of these compounds, such as alkyltrimethyl ammonium chloride (ATMAC), developed in a relatively orderly fashion over time. google.com

The utility of tetraalkylammonium salts expanded significantly with the advent of phase transfer catalysis (PTC). This technique, which gained prominence in the mid-20th century, revolutionized organic synthesis by allowing reactions between reagents in separate, immiscible phases. Tetraalkylammonium salts, with their ability to carry anions from an aqueous phase into an organic phase, became cornerstone catalysts for this method. researchgate.net Early research also explored the pharmacological properties of simpler tetraalkylammonium salts like tetraethylammonium (B1195904) (TEA), though its primary use evolved into being a tool for biological research rather than a widespread therapeutic agent. The development and application of these salts in both industrial and laboratory-scale synthesis have led to major process improvements and more environmentally friendly chemical production methods. researchgate.net

Significance of TOAI in Enabling Complex Chemical Processes and Material Innovations

Tetra-n-octylammonium iodide (TOAI) plays a crucial role in both facilitating complex chemical reactions and driving material innovations. Its primary significance lies in its function as a phase transfer catalyst, where it enhances reaction rates and yields by solubilizing reactants across immiscible liquid phases. medchemexpress.comchemimpex.com This capability is vital in various areas of organic synthesis, including the production of pharmaceuticals and specialty chemicals. chemimpex.com

In the realm of material science, TOAI is at the forefront of innovation, particularly in the field of renewable energy. Research has highlighted its critical role in the development of high-performance perovskite solar cells (PSCs). Recent findings show that TOAI can be used in a "defect healing" process for aged perovskite quantum dots (PQDs). The treatment works by anchoring iodide ions onto surface defects, which significantly reduces electronic charge recombination and improves the material's morphology and stability. nih.govnih.gov This innovation allows for the rejuvenation of degraded materials, leading to the fabrication of highly efficient and more stable solar cells. mdpi.comacs.org Additionally, TOAI is used in the development of electrochemical devices and as a component in the synthesis of ionic liquids, which are valued for their potential in green chemistry applications. chemimpex.commdpi.com

Data Tables

Table 1: Properties of Tetra-n-octylammonium Iodide (TOAI)

PropertyValueSource(s)
CAS Number 16829-91-7 medchemexpress.comchemimpex.comlookchem.com
Molecular Formula C₃₂H₆₈IN scbt.comchemimpex.com
Molecular Weight 593.79 g/mol scbt.comlookchem.com
Appearance White to light yellow crystalline powder chemimpex.com
Melting Point 128 - 132 °C chemimpex.com
Solubility Soluble in organic solvents; almost transparent in Methanol (B129727) chemimpex.comlookchem.com
Purity ≥ 98% medchemexpress.comchemimpex.com

Table 2: Research Findings on TOAI in Perovskite Solar Cell Applications

Research AreaChallenge AddressedRole of TOAIKey Outcome
Perovskite Quantum Dot (PQD) Rejuvenation Degradation of optoelectronic properties in aged PQDs due to surface defects and ligand loss.Acts as a key component in an in-situ defect healing treatment. The iodide from TOAI anchors to surface defects.Substantially diminishes non-radiative recombination, renovates PQD morphology, and improves charge carrier transport, leading to high-efficiency solar cells from aged materials. nih.gov
Surface Passivation Electronic trap states at the surface and grain boundaries of perovskite films limit solar cell efficiency and stability.Used as a passivation agent applied to the surface of the perovskite layer. mdpi.comReduces trap density, increases recombination resistance, and improves the ambient stability of the device, resulting in a significant increase in power conversion efficiency (PCE). mdpi.comacs.org
2D Perovskite Formation Instability of traditional 3D perovskite structures.Used as a spacer cation to form quasi-2D Ruddlesden-Popper perovskite structures.Creates layered 2D/3D perovskite films with improved stability and high power conversion efficiency. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H68IN B094713 Tetraoctylammonium iodide CAS No. 16829-91-7

Properties

IUPAC Name

tetraoctylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.HI/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPZZJZTFHCXNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457827
Record name Tetra-n-octylammonium Iodide
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Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16829-91-7
Record name 1-Octanaminium, N,N,N-trioctyl-, iodide (1:1)
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Record name Tetra-n-octylammonium Iodide
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Record name Tetra-n-octylammonium Iodide
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Synthetic Methodologies and Characterization in Advanced Synthesis

Established Synthetic Pathways for Tetra-n-octylammonium Iodide

The synthesis of TOAI is primarily achieved through the quaternization of a tertiary amine, a fundamental reaction in organic chemistry. This process involves the alkylation of tri-n-octylamine to form the quaternary ammonium (B1175870) cation.

The most common and direct method for synthesizing Tetra-n-octylammonium Iodide is the Menshutkin reaction. This reaction involves treating a tertiary amine with an alkyl halide. For TOAI, two primary pathways can be considered, differing in the choice of the alkylating agent.

Route A: Reaction with Octyl Iodide: This is a direct, single-step synthesis where tri-n-octylamine is reacted with 1-iodooctane. The iodide ion is directly incorporated as the counter-ion. This symmetric quaternization ensures that all four alkyl groups on the nitrogen atom are identical octyl chains.

Route B: Reaction with other Alkyl Halides followed by Anion Exchange: An alternative route involves the reaction of tri-n-octylamine with a different alkylating agent, such as 1-bromooctane, to form Tetra-n-octylammonium Bromide (TOABr). rsc.org This intermediate can then be converted to TOAI through an anion exchange reaction, for instance, by reacting it with a source of iodide ions like potassium iodide. While this route involves an additional step, it can be advantageous if the precursor (e.g., 1-bromooctane) is more readily available or cost-effective than 1-iodooctane. A similar approach involves reacting trioctylamine (B72094) with methyl iodide to produce methyltrioctylammonium iodide. rsc.org

Achieving high purity and yield in the synthesis of TOAI requires careful optimization of several reaction parameters. The quaternization reaction, while generally robust, can be influenced by conditions that affect reaction rate and the formation of byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective as they can stabilize the charged transition state of the Menshutkin reaction. In some cases, reactions are run at elevated temperatures without a solvent. chemicalbook.com

Temperature: Reaction rates are typically increased by heating. Syntheses are often performed at room temperature over extended periods or at elevated temperatures (e.g., 50-100°C) to reduce reaction times. rsc.org

Stoichiometry: Using a stoichiometric amount or a slight excess of the alkylating agent (octyl iodide) can help drive the reaction to completion. rsc.org

Purification: After the reaction, purification is critical for obtaining high-purity TOAI. This often involves recrystallization from a suitable solvent system. For instance, dissolving the crude product in a solvent where it is soluble (like ethanol) and then adding an anti-solvent to induce precipitation of the pure crystals is a common technique. Current time information in Bangalore, IN. Washing the final product with a non-polar solvent like diethyl ether can remove unreacted starting materials.

The following interactive table summarizes the key parameters for optimizing the synthesis of TOAI.

ParameterConditionRationalePotential Outcome
Solvent Polar Aprotic (e.g., Acetonitrile)Stabilizes charged transition stateIncreased reaction rate
Solvent-freeReduces workup complexityGreen chemistry approach, may require higher temperatures
Temperature Room TemperatureMild conditions, minimizes side reactionsSlower reaction rate, longer time required
50-100 °CAccelerates reactionFaster conversion, potential for byproducts
Stoichiometry Stoichiometric or slight excess of Alkyl HalideDrives reaction to completionMaximizes yield of the quaternary salt
Purification RecrystallizationRemoves impurities and unreacted starting materialsHigh purity crystalline product

Advanced Spectroscopic and Structural Characterization Techniques

To confirm the identity, purity, and structural features of TOAI and its complexes, a suite of advanced analytical techniques is employed.

NMR spectroscopy is an indispensable tool for confirming the covalent structure of the tetra-n-octylammonium cation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of TOAI is characterized by distinct signals corresponding to the different protons in the n-octyl chains. chemicalbook.com A triplet is observed for the terminal methyl (-CH₃) protons, a complex multiplet for the six methylene (B1212753) (-CH₂-) groups in the middle of the chain, and a downfield triplet for the methylene group directly attached to the positively charged nitrogen atom (α-CH₂). The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum provides complementary information. For a related compound, tetra-n-hexylammonium iodide, the spectrum shows distinct peaks for each carbon in the alkyl chain. chemicalbook.com By analogy, for TOAI, one would expect to see signals for the terminal methyl carbon, the six unique methylene carbons along the chain, and the α-methylene carbon, which is shifted downfield due to the deshielding effect of the adjacent nitrogen atom.

The following table outlines the expected NMR chemical shifts for Tetra-n-octylammonium Iodide.

NucleusGroupExpected Chemical Shift (ppm)Multiplicity
¹H Terminal -CH₃~0.9Triplet
Bulk -(CH₂)₆-~1.3Multiplet
α-CH₂-N⁺~3.2Triplet
¹³C Terminal -CH₃~14
-(CH₂)₆-~22-32
α-CH₂-N⁺~58

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

X-ray diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. While a detailed single-crystal structure of pure TOAI is not widely reported, its role as a structural component in more complex materials is well-documented. TOAI and its bromide analogue are often used as large "spacer" cations in the synthesis of 2D perovskites and other layered materials. epa.govresearchgate.net

FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule, providing a characteristic "fingerprint." The FTIR spectrum of TOAI is dominated by the vibrations of the n-octyl chains. chemicalbook.com

Key vibrational modes observed in the FTIR spectrum of TOAI include:

C-H Stretching: Strong absorption bands are typically observed in the 2850-3000 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the octyl chains.

C-H Bending: Bending (scissoring and rocking) vibrations for the methylene groups appear in the 1460-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond can also be observed, though it may be weaker and coupled with other vibrations.

When TOAI is used to passivate the surface of other materials, such as perovskite films, FTIR can detect interactions between the TOAI functional groups and the material's surface, often evidenced by shifts in the peak positions. mdpi.com

Mass Spectrometry for Purity and Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of Tetra-n-octylammonium iodide. Due to the ionic nature of the compound, soft ionization techniques are typically employed.

Detailed Research Findings:

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of quaternary ammonium salts like Tetra-n-octylammonium iodide. researchgate.netmdpi.com In positive ion mode, the analysis reveals the presence of the intact tetra-n-octylammonium cation ([N(C₈H₁₇)₄]⁺). The molecular formula of Tetra-n-octylammonium iodide is C₃₂H₆₈IN, with a corresponding molecular weight of approximately 593.79 g/mol . scbt.com The mass spectrum would be expected to show a prominent peak corresponding to the cation (C₃₂H₆₈N⁺) at a mass-to-charge ratio (m/z) of approximately 466.54.

The presence of this peak confirms the identity of the cationic portion of the molecule. Purity can be assessed by screening for peaks corresponding to potential impurities, such as related quaternary ammonium ions with different alkyl chain lengths or residual starting materials from its synthesis. For instance, the synthesis of a similar quaternary ammonium salt, N-iodomethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide, utilized ESI-MS to confirm the calculated mass of the cation, verifying the success of the synthetic route. mdpi.com

Another technique, Gas Chromatography/Mass Spectrometry (GC/MS), can be adapted for the analysis of quaternary ammonium compounds through an injection port pyrolysis method. nih.gov This process involves the thermal degradation of the salt into volatile tertiary amines and alkyl halides, which are then separated by GC and identified by MS. nih.gov

Purity Assessment and Quality Control in Academic Research

In academic research, where the compound may be synthesized in-house or used in sensitive applications, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the quality control of Tetra-n-octylammonium iodide, allowing for the separation and quantification of the main compound from impurities.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of ionic compounds. sustainable-bio.com For quaternary ammonium salts, ion-pair reversed-phase chromatography is often effective. In this method, an ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which can then be retained and separated on a nonpolar stationary phase (like a C18 column). The purity is determined by the relative area of the main peak in the chromatogram.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile method for qualitative and semi-quantitative analysis. nih.gov A sample of Tetra-n-octylammonium iodide is spotted on an HPTLC plate (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. For instance, a mobile phase system of methanol (B129727) and 1 M ammonium acetate (B1210297) has been used for the separation of similar compounds. nih.gov After development, the separated spots can be visualized using an appropriate stain, such as iodine vapor or specific reagents, allowing for the identification of impurities by comparing their retention factors (Rf) to that of a pure standard.

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of Tetra-n-octylammonium iodide by measuring its mass change as a function of temperature. This is critical for applications that involve heating.

Detailed Research Findings:

The TGA curve for a quaternary ammonium salt typically shows a stable baseline until the onset of decomposition. Research on similar quaternary ammonium halides, such as tetraethylammonium (B1195904) iodide and tetrabutylammonium (B224687) iodide, demonstrates that these salts decompose upon heating. researchgate.netmdpi.com For example, TGA of a polymer film containing tetrabutylammonium iodide was conducted by heating the sample from 25 °C to 500 °C at a rate of 10 °C/min. mdpi.com

For Tetra-n-octylammonium iodide, the TGA would be expected to show mass loss beginning at a specific decomposition temperature. The analysis provides key information on the upper temperature limit at which the compound can be used without significant degradation. The decomposition profile can also offer insights into the purity of the sample, as impurities may exhibit different thermal stabilities, leading to mass loss at lower temperatures. The analysis is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. etamu.eduresearchgate.net

Advanced Catalysis Research with Tetra N Octylammonium Iodide

Investigations into Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases. acenet.edu The core principle involves a phase-transfer agent, or catalyst, that transports a reactant from one phase (typically aqueous) into the second phase (typically organic), where the reaction occurs. acenet.educore.ac.uk Tetra-n-octylammonium Iodide (TOAI) is a quaternary ammonium (B1175870) salt that serves as an effective phase transfer catalyst, valued for its high solubility in organic solvents and stability. chemimpex.com

The primary role of Tetra-n-octylammonium Iodide (TOAI) in phase transfer catalysis is to facilitate the transport of ions between immiscible liquid phases, a process central to interfacial reactions. chemimpex.com In a typical system, an anionic reactant from an aqueous phase is transferred into an organic phase to react with an organic substrate. researchgate.net The mechanism, often referred to as the Starks' "ion pair mechanism," involves the large, lipophilic tetra-n-octylammonium cation (Q⁺) pairing with the reactant anion (X⁻) from the aqueous phase. scribd.com

This newly formed ion pair, [Q⁺X⁻], possesses sufficient organic character due to the long n-octyl chains, allowing it to dissolve in the organic phase. scribd.com Once in the organic medium, the anion is "naked" or poorly solvated, rendering it highly nucleophilic and reactive towards the substrate. core.ac.uk The interface between the two liquid phases is where these crucial interactions and transfers occur. researchgate.netacs.org After the reaction, the catalyst cation pairs with the leaving group anion and transfers back to the aqueous phase to repeat the cycle, ensuring the process is catalytic. scribd.com

TOAI is particularly effective in heterogeneous, two-phase systems where reactants are separated by aqueous-organic immiscibility. chemimpex.comresearchgate.net Such systems are common in industrial processes for producing specialty chemicals, pharmaceuticals, and polymers, as they can simplify product separation and improve reaction control. researchgate.netmdpi.com The catalyst's function is to overcome the phase barrier that prevents the reaction from proceeding or causes it to proceed very slowly. mdpi.com

Phase transfer catalysis utilizing quaternary ammonium salts is versatile and has been applied to a wide array of reaction types. core.ac.ukresearchgate.net

Nucleophilic Substitution: This is one of the most common applications of PTC. core.ac.uk For instance, the cyanide displacement of an alkyl halide, where an aqueous solution of sodium cyanide reacts with an alkyl chloride in an organic solvent, is a classic example. scribd.com TOAI can facilitate this SN2 displacement by transporting the cyanide anion (CN⁻) into the organic phase to react with the alkyl halide. core.ac.uk Similar reactions include substitutions with other halides, alkoxides, and carboxylates. core.ac.uk

Oxidation: TOAI can be used in oxidation reactions where the oxidizing agent is in the aqueous phase. For example, olefins can be oxidized by aqueous potassium permanganate (B83412) in the presence of a phase transfer catalyst. mdpi.com In some advanced applications, the iodide counter-ion of the catalyst itself can participate in the reaction. Under oxidative conditions, a quaternary ammonium iodide can be oxidized to a hypoiodite (B1233010) species in situ. This species then acts as a catalyst for transformations like the α-azidation of β-ketocarbonyl compounds, where two nucleophilic species (the carbonyl compound and sodium azide) are coupled. nih.gov

Reduction: The facilitation of reduction reactions is also documented. Anions such as borohydride (B1222165) can be transferred from an aqueous phase to an organic phase to reduce a substrate. core.ac.uk

The presence and choice of a phase transfer catalyst like TOAI have a profound impact on reaction kinetics and selectivity. mdpi.com The rate of a phase-transfer catalyzed reaction is influenced by several factors, including the catalyst's concentration, the stirring speed (which affects the interfacial area), and the intrinsic reactivity of the ion pair in the organic phase. acenet.eduresearchgate.net

By efficiently transferring the reactant anion into the organic phase, TOAI can dramatically increase the reaction rate compared to an uncatalyzed system. mdpi.com However, the kinetics can be complex. For instance, the presence of foreign ions introduced with the catalyst (e.g., using a bromide salt when a different anion is the reactant) can sometimes "poison" or deactivate a portion of the catalyst, leading to slower reaction rates. psu.edu

The structure of the catalyst also plays a critical role in selectivity. In asymmetric phase transfer catalysis, chiral catalysts are used to produce an excess of one enantiomer of the product. While TOAI itself is not chiral, studies on related chiral quaternary ammonium salts show that modifications to the catalyst's structure, such as the size of the substituents on the nitrogen atom, significantly impact catalyst activity and the selectivity of the reaction. core.ac.uk

The effectiveness of a phase transfer catalyst depends significantly on its structure, specifically the length of its alkyl chains and the nature of its halide counter-anion.

Effect of Alkyl Chain Length: The lipophilicity of the catalyst is a key determinant of its activity. Quaternary ammonium salts with longer alkyl chains, like tetra-n-octylammonium, are generally more effective than those with shorter chains (e.g., tetra-n-butylammonium) for transferring anions into less polar organic solvents. huji.ac.il However, there is a balance; excessively long chains might lead to the formation of stable emulsions, complicating workup. The potency of certain quaternary ammonium compounds as inhibitors of biological channels, for example, appears to depend on the number and length of their aliphatic side-chains. science.gov

Effect of the Halide Anion: The anion of the catalyst influences its performance based on its own hydration energy and lipophilicity. Anions with lower hydration energy are more easily extracted into the organic phase. The order of reactivity for different anions in some systems has been studied. For example, in one study on the etherification of 2-chlorophenol, the order of reactivity for different tetra-n-butylammonium halides was found to be approximately I⁻ ≈ HSO₄⁻ < Br⁻. researchgate.net The iodide ion is considered a "soft" anion, which can be beneficial in certain reactions but may also lead to catalyst poisoning if it is not the reacting anion. psu.edu

Co-catalytic and Activator Roles of Tetra-n-octylammonium Iodide

Beyond its primary function as a phase transfer catalyst, Tetra-n-octylammonium Iodide can also serve as a co-catalyst or an activator in various chemical systems. sustainable-bio.com In this capacity, it works in conjunction with another catalyst, often a transition metal, to enhance reaction rates or enable new reaction pathways.

For example, tetraalkylammonium salts are known to act as stabilizers for colloidal metal nanoparticles, such as palladium, which are themselves highly active catalysts for a wide range of reactions like cross-coupling and hydrogenation. acs.orggoogle.com TOAI and its bromide analogue, tetra-n-octylammonium bromide (TOAB), can stabilize these nanoparticles in an organic phase, preventing their agglomeration and maintaining their catalytic activity. google.com In these cases, the ammonium salt acts as both a stabilizer and a phase-directing agent for the active metallic catalyst.

Furthermore, the iodide ion itself can play a direct role. In some oxidative coupling reactions, the quaternary ammonium iodide is not merely an inert phase-transfer agent but is an essential component of the catalytic cycle, being reversibly oxidized and reduced to facilitate the transformation. nih.gov This dual function highlights the versatility of TOAI as more than just a simple shuttle for anions, but as an active participant in the catalytic process.

Electrochemical and Sensor Development Research

Electrochemical Behavior and Redox Studies of Tetra-n-octylammonium Iodide Systems

Tetra-n-octylammonium iodide (TOAI) and its derivatives are integral to the modification of electrodes for various electrochemical applications. The unique properties of the tetra-n-octylammonium cation, combined with the redox activity of the iodide/iodine system, allow for the development of sensitive and stable electrochemical sensors.

The influence of scan rate on the peak currents in CV provides insight into the nature of the electrochemical process. In several studies, a linear relationship is observed between the peak currents (both anodic and cathodic) and the scan rate, which indicates that the redox process is surface-controlled rather than diffusion-controlled. researchgate.net Chronoamperometric studies are also employed to investigate the electrochemical processes at these modified electrodes. researchgate.net

Table 1: Electrochemical Data for Modified Carbon Paste Electrodes (CPEs)

This table presents typical electrochemical parameters observed during the characterization of carbon paste electrodes modified with quaternary ammonium (B1175870) iodide compounds.

Electrode Configuration Anodic Peak Potential (Epa) Cathodic Peak Potential (Epc) Peak Separation (ΔEp) Key Observation Source
G-MWCNT/THAI-I₂PE 0.638 V 0.451 V 0.187 V Quasi-reversible, surface-controlled process researchgate.net
MWCNT/TOAI₃/CILE - - - Unique electrocatalytic behavior in acidic media researchgate.net

G-MWCNT/THAI-I₂PE: Graphite-Multiwall Carbon Nanotube/Tetraheptylammonium (B15475950) Iodide-Iodine Paste Electrode MWCNT/TOAI₃/CILE: Multiwall Carbon Nanotube/Tetra-n-octylammonium Triiodide/Carbon Ionic Liquid Electrode

In other applications, such as in perovskite solar cells, n-octylammonium iodide has been shown to passivate surface defects, which suppresses non-radiative charge recombination and improves charge collection. mdpi.com Time-resolved photoluminescence (TRPL) studies on films treated with n-octylammonium iodide show a significant lengthening of the charge carrier lifetime, indicating enhanced charge transfer dynamics. mdpi.com While the context is different from sensor applications, it highlights the role of the octylammonium cation in modulating charge transfer processes.

The modification of a carbon paste electrode with these compounds leads to a notable improvement in the electrochemical response towards ascorbic acid. Specifically, the modifier shifts the oxidation potential of ascorbic acid to less positive values and significantly enhances the magnitude of the oxidation peak current. researchgate.net This catalytic effect allows for more sensitive detection at lower potentials, which helps to avoid interference from other substances that oxidize at higher potentials.

The performance of these sensors is characterized by a wide linear response range and a low detection limit. For example, a tetraheptylammonium iodide-iodine modified electrode demonstrated a linear response to ascorbic acid from 5.6 x 10⁻⁵ M to 1.2 x 10⁻² M, with a calculated detection limit of 3.6 x 10⁻⁵ M. researchgate.net Such sensors have been successfully used to determine the ascorbic acid content in real-world samples, including pharmaceuticals and food products. researchgate.net

Table 2: Performance of TOAI-Based Electrodes for Ascorbic Acid Determination

This table summarizes the analytical performance of electrodes modified with quaternary ammonium iodide compounds for the detection of Ascorbic Acid (AA).

Electrode System Linear Range (M) Detection Limit (M) Key Advantage Source
G-MWCNT/THAI-I₂PE 5.6 x 10⁻⁵ - 1.2 x 10⁻² 3.6 x 10⁻⁵ Lower oxidation potential, enhanced current researchgate.net

Ion-Selective Electrode (ISE) Development Utilizing TOAI

Tetra-n-octylammonium salts are valuable components in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of various anions. The large, lipophilic tetra-n-octylammonium cation acts as an ion exchanger or charge carrier within a polymeric membrane, facilitating the selective transport of target anions. google.com

Tetra-n-octylammonium iodide or its analogs (e.g., tetra-n-octylammonium bromide) are incorporated as the active sensing element (ion exchanger). researchgate.netresearchgate.net The composition of the membrane is carefully optimized to achieve the best performance. For example, a PVC-based membrane for anionic surfactants used 1,4,8,11-tetra(n-octyl)-1,4,8,11-tetraazacyclotetradecane as an ionophore and tetra-n-octylammonium bromide (TOAB) as a cationic additive to enhance the response. researchgate.net In another design for a carbonate-selective electrode, tetra-n-octylammonium was used as a charge carrier alongside a specific ionophore and a hydrophobic molecule to repel other ions. google.com The choice and ratio of these components are critical for optimizing the electrode's selectivity towards the target anion over potential interfering ions. uob.edu.ly

Table 3: Example Membrane Compositions for Anion-Selective Electrodes

This table illustrates various membrane formulations utilizing tetra-n-octylammonium (TOA) salts or similar compounds for the potentiometric sensing of different anions.

Target Anion Polymer Plasticizer Active Component / Additive Source
Anionic Surfactants PVC Dibutyl Phthalate (B1215562) (DBP) TOA Bromide (additive) researchgate.net
Carbonate PVC Not Specified Tetra-n-octylammonium google.com
Nitrate (B79036) PVC Dibutyl Phthalate (DBP) TOA Bromide researchgate.net

The performance of an ISE is evaluated through potentiometric studies, where the electrode's potential is measured against a reference electrode across a range of target ion concentrations. A high-performance ISE exhibits a linear response with a slope close to the theoretical Nernstian value (e.g., -59.2 mV/decade for monovalent anions at 25°C). researchgate.net

ISEs incorporating tetra-n-octylammonium salts or similar structures have demonstrated excellent performance for various anions. An electrode for anionic surfactants showed a Nernstian slope of -60.0 mV/decade over a concentration range of 2.0 x 10⁻³ to 7.9 x 10⁻⁶ M, with a detection limit of 4.0 x 10⁻⁶ M. researchgate.net Similarly, an inkjet-printed nitrate ISE using a membrane doped with tetra-n-octylammonium bromide achieved a near-Nernstian sensitivity of -(55.4 ± 0.7) mV/decade and a detection limit of 0.204 mM. researchgate.net

The detection limit is a critical parameter, representing the lowest concentration of the target ion that can be reliably measured. Research continually aims to improve these limits by optimizing membrane composition and the properties of the internal filling solution. nih.gov The selectivity of the electrode—its ability to detect the target ion in the presence of other interfering ions—is another key aspect determined in potentiometric studies. researchgate.net

Table 4: Performance Characteristics of TOA-Based Ion-Selective Electrodes

This table provides a summary of key performance metrics from potentiometric studies of various anion-selective electrodes based on tetra-n-octylammonium (TOA) or related compounds.

Target Anion Slope (mV/decade) Linear Range (M) Detection Limit (M) Source
Anionic Surfactants -60.0 2.0x10⁻³ - 7.9x10⁻⁶ 4.0 x 10⁻⁶ researchgate.net
Nitrate (NO₃⁻) -55.4 Not specified 2.04 x 10⁻⁴ researchgate.net
Perchlorate (ClO₄⁻) -57.0 1.0x10⁻⁴ - 1.0x10⁻¹ 5.0 x 10⁻⁵ researchgate.net

Interference Studies with Common Anions

In the development of ion-selective electrodes (ISEs) based on Tetra-n-octylammonium Iodide (TOAI), a critical aspect of their characterization is the assessment of their selectivity. This involves studying the extent to which other ions, commonly present in a sample matrix, interfere with the accurate measurement of the target analyte. The selectivity of an ISE is quantified by the potentiometric selectivity coefficient (log Kpot), which indicates the preference of the electrode for the interfering ion relative to the primary ion. A smaller value of the selectivity coefficient signifies less interference.

Research on a carbonate-selective electrode utilizing a tetra-n-octylammonium salt demonstrated that various anionic species can be expected to interfere with the measurements. The degree of interference was found to be dependent on the specific interfering anion.

In a study on a nitrate-selective biodegradable sensor employing tetra-n-octylammonium bromide, the selectivity coefficients were determined for several common anions found in soil. The results indicated a high selectivity for nitrate, with the selectivity coefficients for interfering ions being less than 1. This suggests that the sensor is more responsive to the primary nitrate ion than to the interfering anions.

A perchlorate-selective electrode, while using a different primary ionophore, provides a relevant example of anion interference assessment. The potentiometric selectivity coefficients were evaluated using the fixed interference method and were found to be on the order of 10-1.7 or smaller, indicating relatively low interference from the various anions studied. researchgate.net The general principle of anion selectivity for ion-exchanger-based electrodes is often governed by the lipophilicity of the anions. researchgate.net

Table 1: Potentiometric Selectivity Coefficients for a Nitrate-Selective Electrode Based on Tetra-n-octylammonium Bromide

Interfering Ion Selectivity Coefficient (log KNO3-, X-)
Chloride (Cl⁻) < 1
Phosphate (H₂PO₄⁻) < 1
Sulfate (SO₄²⁻) < 1

Data sourced from a study on a biodegradable nitrate sensor utilizing Tetra-n-octylammonium Bromide.

It is important to note that the selectivity of these sensors can be influenced by the nature of the ion exchanger. researchgate.net For instance, ion exchangers with a more sterically hindered exchange center may exhibit different selectivity profiles. researchgate.net

Long-Term Stability and Reproducibility of TOAI-Based Sensors

In the context of ion-selective electrodes, a study on a sensor utilizing Tetra-n-octylammonium Bromide (TOAB) for the detection of anionic surfactants reported that the electrode could be used for 144 days without significant changes in its slope or working range. researchgate.net This indicates a high degree of long-term stability for sensors based on the tetra-n-octylammonium cation.

However, some long-term drift can be expected in certain applications. For instance, a nitrate sensor based on TOAB exhibited a linear positive drift of approximately 0.8 mV per hour over a 24-hour period. transducer-research-foundation.org This drift was attributed to the formation of a thin aqueous layer at the membrane-sample interface, which can alter the inner potential of the electrode. transducer-research-foundation.org Such drift can often be compensated for through periodic recalibration or by implementing specific operational protocols. transducer-research-foundation.org

The reproducibility of a sensor refers to the consistency of its response to the same analyte concentration over multiple measurements. The reproducibility of fabricating perovskite solar cells was shown to be enhanced with the inclusion of certain additives, leading to a higher percentage of devices performing within a narrow efficiency range. nih.gov While not directly an electrochemical sensor, this highlights that the chemical composition and fabrication process play a crucial role in ensuring reproducible performance.

The following table summarizes key findings related to the stability and reproducibility of sensors incorporating tetra-n-octylammonium salts and related materials.

Table 2: Summary of Stability and Reproducibility Findings for Tetra-n-octylammonium-Based and Related Sensors

Sensor/Device Key Finding Reference
Anionic Surfactant ISE (TOAB-based) Usable for 144 days without significant change in slope or working range. researchgate.net
Nitrate Sensor (TOAB-based) Exhibited a linear drift of ~0.8 mV/hour over 24 hours. transducer-research-foundation.org
Perovskite Solar Cell (n-octylammonium iodide) Incorporation of n-octylammonium iodide improves long-term stability. nih.govd-nb.infounc.edu
All-Solid-State ISEs Potential stability is influenced by the capacitance of the solid contact. nih.gov

Tetra N Octylammonium Iodide in Advanced Materials and Nanotechnology

Perovskite Quantum Dot (PQD) Research and Defect Healing

The performance and stability of perovskite quantum dots (PQDs) and perovskite solar cells (PSCs) are often limited by the presence of surface defects. These defects, such as halide vacancies, act as trapping sites for charge carriers, leading to undesirable energy loss pathways. Tetra-n-octylammonium iodide and similar long-chain alkylammonium halides have emerged as effective surface passivating agents to mitigate these issues.

While the precise mechanism involving tetra-n-octylammonium iodide is an area of ongoing research, the formation of triiodide (I₃⁻) anions at the perovskite surface is a known phenomenon in iodide-rich environments. The process generally involves the reaction of iodide ions (I⁻) with iodine (I₂), which can form under operational conditions. The large, sterically hindered tetra-n-octylammonium cation [(C₈H₁₇)₄N]⁺ can then electrostatically anchor these I₃⁻ anions, as well as single I⁻ anions, to the PQD surface. This anchoring passivates positively charged defects, such as halide vacancies, effectively "healing" the surface structure. The bulky octyl chains also create a hydrophobic protective layer, further enhancing stability.

Surface defects are primary sites for nonradiative recombination, a process where photo-generated electrons and holes recombine without emitting light, thus losing energy as heat and degrading device efficiency. mdpi.comresearchgate.net By effectively passivating these defect sites, tetra-n-octylammonium iodide significantly suppresses nonradiative recombination pathways. mdpi.comresearchgate.net This reduction in charge carrier trapping leads to a notable improvement in the optoelectronic properties of PQDs. A key indicator of successful passivation is an increase in the photoluminescence quantum yield (PLQY) and a prolongation of the charge carrier lifetime, as fewer carriers are lost to defect-related recombination. sciopen.com Research on the related compound n-octylammonium iodide has shown that its application leads to a decrease in trap density, which is directly responsible for enhancing solar cell performance. mdpi.com

The use of long-chain alkylammonium iodides, such as n-octylammonium iodide (OAI), as a surface treatment has proven to be a highly effective strategy for boosting both the efficiency and stability of PSCs. mdpi.comnih.govrsc.orgnih.gov The bulky cations form a two-dimensional (2D) perovskite-like layer on top of the primary three-dimensional (3D) perovskite absorber. This 2D capping layer effectively passivates surface defects, reduces charge recombination, and acts as a hydrophobic barrier against environmental moisture, a key degradation agent for perovskites. nih.govecnu.edu.cn

Studies on OAI, a structurally similar passivating agent, demonstrate significant performance gains. For instance, the treatment of a (MACl)₀.₃₃FA₀.₉₉MA₀.₀₁Pb(I₀.₉₉Br₀.₀₁)₃ perovskite film with 2 mg of OAI resulted in an increase in power conversion efficiency (PCE) from 18.8% to 20.2%. mdpi.com This improvement was primarily attributed to an enhanced open-circuit voltage (VOC) and fill factor (FF), which are direct results of reduced nonradiative recombination. mdpi.com The hydrophobic nature of the octyl chains contributes markedly to the long-term stability of the devices, allowing them to retain a high percentage of their initial efficiency over extended periods, even without encapsulation. researchgate.netecnu.edu.cn

Effect of n-Octylammonium Iodide (OAI) Passivation on Perovskite Solar Cell Performance mdpi.com
Passivation LayerPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)
Without OAI (Control)18.8%1.02 V24.6 mA/cm²75%
With 2 mg OAI20.2%1.06 V24.2 mA/cm²79%

Both theoretical and experimental investigations have provided deep insights into the mechanisms of surface passivation in PSCs. oaepublish.com Density Functional Theory (DFT) calculations have shown that passivator molecules can alter the electronic properties at the perovskite interface. For example, studies on octylammonium iodide (OAI) revealed a significant shift in the work function, which can influence energy level alignment and halide migration at the interface between the perovskite and the hole transport layer (HTL). oaepublish.com Experimental work confirms these findings, using techniques like transient photoluminescence and transient photovoltage measurements to show that passivation leads to reduced non-radiative recombination and improved charge extraction. researchgate.net Fourier-transform infrared spectroscopy (FTIR) and atomic force microscopy (AFM) are also used to confirm the presence of the passivating agent and observe changes in film morphology, such as reduced surface roughness, which is beneficial for forming high-quality interfaces with charge transport layers. mdpi.com

Role in Synthesis of Nanomaterials (e.g., Monolayer-Protected Clusters)

Tetra-n-octylammonium salts are widely used as phase-transfer catalysts in the synthesis of various nanomaterials, including monolayer-protected clusters (MPCs). In the typical Brust-Schiffrin method for synthesizing gold nanoparticles, a gold salt (like HAuCl₄) is transferred from an aqueous phase to an immiscible organic solvent (like toluene). nih.gov Tetra-n-octylammonium bromide (TOABr) is commonly used for this purpose, where the tetraoctylammonium cation [(C₈H₁₇)₄N]⁺ complexes with the gold-halide anion (e.g., AuCl₄⁻), rendering it soluble in the organic phase.

Tetra-n-octylammonium iodide can perform a similar role as a phase-transfer agent. Once the gold salt is in the organic phase, a reducing agent is added to form the metallic gold core, and a thiol is used to form a protective self-assembled monolayer on the nanoparticle surface. The choice of the halide anion (iodide vs. bromide) can be significant, as halide ions are known to adsorb onto gold surfaces with binding strengths that follow the order I⁻ > Br⁻ > Cl⁻. nih.gov The presence of iodide can therefore influence the kinetics of nanoparticle nucleation and growth, potentially affecting the final size, shape, and surface properties of the resulting monolayer-protected clusters. nih.gov

Phase Transfer in Nanoparticle Synthesis

The synthesis of nanoparticles often involves reactants that are soluble in different, immiscible phases, such as an aqueous solution and a non-polar organic solvent. Tetra-n-octylammonium iodide functions as a phase transfer catalyst (PTC), facilitating the transport of reactants across the phase boundary, a critical step in methods like the Brust-Schiffrin synthesis of metal nanoparticles. semanticscholar.org

In a typical two-phase synthesis, a metal precursor, such as a chloroaurate salt, is initially dissolved in the aqueous phase. ias.ac.in The organic phase contains a capping agent, like an alkanethiol, which will eventually stabilize the nanoparticles. ias.ac.in Due to its ionic nature, the metal precursor is insoluble in the organic solvent. This is where Tetra-n-octylammonium iodide comes into play. The tetra-n-octylammonium cation [(C₈H₁₇)₄N]⁺ is lipophilic due to its long alkyl chains, allowing it to be soluble in the organic phase. It can form an ion pair with the metal precursor anion (e.g., AuCl₄⁻) from the aqueous phase. This newly formed ion pair is soluble in the organic solvent, effectively transferring the metal precursor from the aqueous phase to the organic phase where the reduction and nanoparticle formation can occur. semanticscholar.orgias.ac.in

The mechanism of this transfer involves the tetraoctylammonium cation complexing with the ions rather than encapsulating them in inverse micelles. semanticscholar.org This understanding is crucial for modifying synthesis methods to produce more monodispersed nanoparticles. semanticscholar.org The ability to transfer nanoparticles between different media allows for the combination of advantages from both aqueous and organic synthesis routes. ias.ac.inresearchgate.net

Table 1: Role of Tetra-n-octylammonium Iodide in Phase Transfer Synthesis

StepProcessRole of Tetra-n-octylammonium Iodide
1 Initial StateMetal precursor in aqueous phase; capping agent in organic phase.
2 Ion PairingThe [(C₈H₁₇)₄N]⁺ cation pairs with the metal precursor anion at the aqueous-organic interface.
3 Phase TransferThe lipophilic ion pair moves into the organic phase.
4 ReactionThe metal precursor is reduced in the organic phase to form nanoparticles.
5 StabilizationNanoparticles are stabilized by the capping agent present in the organic phase.

Control over Reaction Steps in Nanoparticle Formation

Beyond its role as a phase transfer agent, the iodide component of Tetra-n-octylammonium iodide can exert significant control over the growth and final morphology of nanoparticles. The iodide ion (I⁻) has been shown to be a key shape-directing element in the synthesis of anisotropic gold nanoparticles. nih.gov

Research has demonstrated that the concentration of iodide ions in the reaction mixture can reproducibly determine whether the nanoparticle growth results in rods, prisms, or larger polyhedra from the same batch of spherical seeds. nih.gov This control stems from the preferential adsorption of iodide onto specific crystal facets of the growing nanoparticle. For example, in the case of gold, iodide ions can strongly and selectively bind to the Au (111) facet. nih.gov

This selective binding, or capping, of certain crystal faces inhibits their growth while allowing other facets to grow at a faster rate. This differential growth is what leads to the formation of anisotropic (non-spherical) shapes. nih.gov

Low Iodide Concentration : At low concentrations, iodide adsorbs on the (111) facets (the ends of a rod), which allows the (110) and (100) facets (the sides of a rod) to grow, leading to the formation of nanorods. nih.gov

High Iodide Concentration : At higher concentrations, a layer of iodide may form on the gold surface, which can promote the formation of nanoprisms by favoring growth at the high-energy side facets. nih.gov

This ability to modulate nanoparticle shape simply by adjusting the iodide ion concentration is a powerful tool for tuning the material's properties for specific applications in fields like photonics, catalysis, and nanoelectronics. nih.gov

Table 2: Effect of Iodide Ion Concentration on Gold Nanoparticle Morphology

Iodide ConcentrationPreferential Adsorption FacetResulting Nanoparticle Morphology
NoneNo preferential adsorptionIsotropic nanoparticles (<10% anisotropic)
LowAu (111)Nanorods
ElevatedGeneral surface layerNanoprisms

Source: Adapted from research on iodide ion control in seed-mediated growth of gold nanoparticles. nih.gov

Ionic Liquid Applications

Ionic liquids (ILs) are salts with melting points below 100°C, and they are gaining attention as electrolytes in energy storage devices due to their unique properties. researchgate.netmdpi.com These properties include high thermal stability, low volatility, non-flammability, and a wide electrochemical window. researchgate.netmdpi.com Quaternary ammonium-based ILs, such as those derived from Tetra-n-octylammonium iodide, are considered particularly promising for advanced and safer lithium-ion batteries. mdpi.com

Use as an Ionic Liquid Constituent in Battery Materials Research

Tetra-n-octylammonium iodide can be a component in the formulation of ionic liquid electrolytes for batteries. researchgate.netmdpi.com The flammability and narrow electrochemical windows of traditional organic carbonate solvents used in lithium-ion batteries pose safety risks and limit performance. oaepublish.comrsc.org Ionic liquids are seen as a safer alternative that can improve the thermal stability and energy density of batteries. mdpi.comoaepublish.com

The large size of the tetra-n-octylammonium cation can contribute to a disordered structure, which helps to maintain the liquid state at lower temperatures. The choice of both the cation and the anion is crucial in tuning the physicochemical properties of the IL, such as its viscosity, conductivity, and electrochemical stability. researchgate.net In the context of zinc-iodine batteries, for instance, ionic liquids containing iodide have been used to serve as a redox reaction catalyst for the iodine cathode, helping to address issues like polyiodide shuttling and slow reaction kinetics. rsc.org

Exploration in Ion Gels and Electrochemical Windows

Ion gels are formed by confining an ionic liquid within a polymer matrix, creating a quasi-solid-state electrolyte. researchgate.net These materials combine the high ionic conductivity and thermal stability of ionic liquids with the mechanical integrity of a solid polymer. This approach is being explored to replace liquid electrolytes in devices like dye-sensitized solar cells (DSSCs) and lithium batteries to improve stability and safety. rsc.orgresearchgate.net

Tetra-alkylammonium iodides with bulky cations are investigated for these applications to enhance iodide ion conductivity. researchgate.net The electrochemical stability window (ESW) is a critical property for an electrolyte, as it defines the voltage range within which the electrolyte is stable and does not decompose. Quaternary ammonium-based ionic liquids are known for their wide potential windows, often exceeding 5 V. mdpi.com Research has shown that the structure of the cation, including the length of the alkyl chains, has a significant impact on the electrochemical window. digitellinc.com Asymmetric cations and shorter alkyl chains have been correlated with greater electrochemical stability. digitellinc.com The exploration of Tetra-n-octylammonium iodide and similar compounds in ion gels is part of the broader effort to develop safer, high-performance solid-state energy storage devices.

Mechanistic and Theoretical Investigations

Molecular Dynamics Simulations of TOAI at Interfaces

While specific molecular dynamics (MD) simulations focusing exclusively on Tetra-n-octylammonium Iodide at interfaces are not extensively documented in the reviewed literature, significant insights can be drawn from studies on its close structural analogue, Tetra-n-butylammonium Iodide (TBAI). Research combining VUV photoelectron spectroscopy and MD simulations on TBAI solutions provides a robust model for predicting the interfacial behavior of similar tetra-alkylammonium halides like TOAI.

Studies on analogous tetra-alkylammonium iodide compounds reveal a distinct distribution and orientation of ions at the vacuum/solution interface. The tetra-alkylammonium cation, being surface-active due to its hydrophobic alkyl chains, is surface-bound. researchgate.net Conversely, the iodide anion is also driven to the interface, a phenomenon attributed to its large size and high polarizability. researchgate.net

This leads to a segregated interfacial layer where the cations and anions form a narrow double layer at the surface. researchgate.net MD simulations suggest an orientation where the cationic nitrogen atom and its surrounding carbon atoms are located on the bulk side of the interface, with the alkyl chains extending towards the surface. researchgate.net The larger and more hydrophobic nature of the tetra-n-octylammonium cation in TOAI would be expected to enhance this surface activity compared to its tetrabutyl counterpart.

Table 1: Interfacial Characteristics of Analogue Tetra-n-butylammonium Iodide (TBAI) in Aqueous Solution

Property Observation Rationale
Cation (TBA+) Location Surface-bound Hydrophobic interactions of alkyl chains
Anion (I-) Location Driven to the interface High polarizability and large ionic size

| Interfacial Structure | Segregated double layer | Charge attraction between surface-active cations and anions |

The specific arrangement of TOAI ions at an interface significantly influences its properties. The formation of a surface dipole, generated by the segregated layer of tetra-n-octylammonium cations and iodide anions, would alter the surface potential of the solution. researchgate.net The presence of these large, hydrophobic cations can also impact the reactivity of other species at the interface. For instance, in mixed electrolyte solutions, the presence of tetra-alkylammonium cations has been shown to increase the interfacial concentration of other anions, a process known as "salting out" to the surface. researchgate.net This modulation of the interfacial environment is critical for applications in phase transfer catalysis and interfacial synthesis.

Supramolecular Interactions and Self-Assembly Research

The structure of TOAI, with its charged ionic head and long, non-polar alkyl chains, predisposes it to participate in supramolecular interactions and self-assembly processes. These non-covalent interactions govern the formation of larger, ordered structures in solution.

Tetra-n-alkylammonium (TAA⁺) cations are known to engage in ion association and complex formation. nih.gov The competition between ion solvation and ion association is a key factor; weak ion-solvent interactions can favor the association between oppositely charged ions. nih.gov In the case of TOAI, the large, non-polar tetra-n-octylammonium cation and the polarizable iodide anion can form ion pairs or larger aggregates in solvents of low to moderate polarity.

Furthermore, these TAA⁺ cations can associate with anionic metal complexes through non-covalent interactions, helping to stabilize them in solution. nih.gov This suggests that TOAI could play a role in the formation of larger supramolecular assemblies by interacting with other ionic species present in a system.

In complex chemical environments, the components of a supramolecular system can engage in competitive interactions. The self-assembly of TOAI can be influenced by the presence of other molecules or ions that can also form non-covalent bonds. For instance, if a host molecule capable of binding iodide is introduced, it would compete with the tetra-n-octylammonium cation for interaction with the anion. The outcome of such competitive scenarios depends on the relative strengths of the various intermolecular interactions, including ion-pairing, hydrogen bonding, and hydrophobic effects.

Solvent polarity is a critical parameter that dictates the nature and extent of supramolecular organization. researchgate.netnih.gov In highly polar solvents like water, the hydrophobic effect would be the dominant driving force for the aggregation of TOAI molecules, potentially leading to the formation of micelles or other self-assembled structures to minimize the exposure of the hydrophobic octyl chains to the aqueous environment.

Conversely, in non-polar solvents, ion-pairing between the tetra-n-octylammonium cation and the iodide anion would be the primary interaction, leading to the formation of smaller, discrete ion-pair aggregates. researchgate.net The choice of solvent can therefore be used to control the size, shape, and stability of the resulting supramolecular structures. Dramatic differences in the stabilization of supramolecular complexes can be observed even when shifting between solvents of similar polarity, such as from a haloalkane to an aromatic solvent. researchgate.net

Theoretical Calculations in Understanding TOAI-Related Phenomena

Density Functional Theory (DFT) Studies on TOAI and its Derivatives

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. This approach is rooted in the principle that the total energy of a system is a functional of its electron density. DFT calculations can predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as orbital energies.

While specific DFT studies exclusively focused on Tetra-n-octylammonium Iodide are not extensively documented in the cited literature, the methodology has been widely applied to its constituent ions and analogous systems, providing a robust framework for understanding TOAI. For instance, DFT has been employed to study the solvation of the iodide anion in various solvents, revealing details about its interaction with the surrounding environment. These studies often utilize hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to accurately model the electronic behavior of iodine-containing species.

Table 1: Representative DFT Functionals and Basis Sets for Iodine-Containing Compounds

FunctionalBasis SetTypical Application
B3LYPLANL2DZGeometry optimization and electronic properties of organometallic compounds.
PBE0aug-cc-pVTZHigh-accuracy electronic structure calculations.
M06-2Xdef2-TZVPSystems with significant non-covalent interactions.
SCAN-D3(BJ)DZPPeriodic systems and analysis of interaction energies.

Understanding Electronic Structure and Interactions

The electronic structure of Tetra-n-octylammonium Iodide is fundamentally characterized by the distinct electronic properties of the tetra-n-octylammonium cation and the iodide anion, and the interactions between them.

The tetra-n-octylammonium cation ([N(C₈H₁₇)₄]⁺) is a large, sterically hindered cation. The positive charge is localized on the central nitrogen atom, but it is effectively shielded by the four long, nonpolar octyl chains. This extensive hydrocarbon structure results in a diffuse charge distribution and renders the cation highly lipophilic. The electronic interactions involving this cation are predominantly van der Waals forces and hydrophobic interactions.

The iodide anion (I⁻) possesses a filled valence shell, making it a soft, polarizable anion. Its electronic structure has been the subject of numerous theoretical studies, particularly concerning its charge-transfer-to-solvent (CTTS) states when solvated cas.cz. The highest occupied molecular orbitals (HOMOs) of the TOAI ion pair are expected to be dominated by the p-orbitals of the iodide anion.

The primary interaction between the tetra-n-octylammonium cation and the iodide anion is electrostatic in nature, forming an ion pair. However, due to the large size and diffuse charge of the cation, this interaction is weaker than in salts with smaller, more charge-dense cations. The long alkyl chains of the cation create a nonpolar environment around the iodide anion, influencing its solvation and reactivity.

Theoretical calculations on analogous systems, such as other tetra-alkylammonium halides, have provided insights into the nature of these interactions. Molecular dynamics simulations using polarizable force fields have been employed to study the structural and dynamical properties of aqueous solutions of such salts researchgate.net. These studies reveal information about the hydration shells around the ions and the extent of ion pairing.

Table 2: Key Electronic and Interaction Properties of TOAI Components

ComponentKey Electronic FeatureDominant Interactions
[N(C₈H₁₇)₄]⁺Diffuse positive charge on the central nitrogen atom.Van der Waals forces, Hydrophobic interactions.
I⁻Soft, polarizable anion with filled valence p-orbitals.Electrostatic interactions, Dispersion forces.

Extraction and Separation Science Applications

Liquid-Liquid Extraction Methodologies Utilizing Tetra-n-octylammonium Iodide

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. Tetra-n-octylammonium iodide is employed in advanced LLE methods to enhance the extraction efficiency and selectivity for target ions.

A key application of tetra-n-octylammonium iodide is in a technique known as in-situ solvent formation microextraction (ISFME). nih.govresearchgate.net This method is a type of dispersive liquid-liquid microextraction where the extraction solvent is generated directly within the sample solution. nih.gov The process typically begins with a water-miscible ionic liquid being dissolved in the aqueous sample. nih.gov Subsequently, an ion-exchange reagent is introduced, which reacts with the initial ionic liquid to form a new, water-immiscible (hydrophobic) ionic liquid. nih.govrsc.org This newly formed solvent appears as fine droplets dispersed throughout the aqueous phase, creating a large surface area for rapid extraction of the target analyte. rsc.org

Tetra-n-octylammonium iodide can function as the precursor for the extracting solvent. The tetra-n-octylammonium cation ([N(C8H17)4]+) can form a stable ion pair with an anionic analyte or a metal-anion complex present in the sample. The iodide anion can also play a role, sometimes being exchanged for another anion to form the hydrophobic solvent. The principle relies on the formation of a charge-neutral, hydrophobic ion pair that is readily extracted into the micro-droplets of the organic phase. This technique is valued for its simplicity, speed, and the high enrichment factors it can achieve. researchgate.net

The general mechanism can be represented as: [N(Oct)4]+(aq) + A-(aq) ⇌ N(Oct)4A Where [N(Oct)4]+ is the tetra-n-octylammonium cation, A- is the anionic analyte, and [N(Oct)4A] is the extracted ion pair.

The microextraction methodologies described above are powerful tools for the preconcentration of trace and ultra-trace level analytes. ufba.br By transferring the analyte from a large volume of an aqueous sample into a very small volume of the in-situ formed organic solvent, a significant increase in concentration is achieved. researchgate.net This preconcentration step is often necessary when the initial concentration of the analyte is below the detection limit of the analytical instrument. ufba.br

Following extraction and preconcentration, the analyte's concentration is frequently determined using spectrophotometry. In many cases, the ion-pair formed with the tetra-n-octylammonium cation is colored, or a specific reagent is added to form a colored complex. The intensity of the color, which is proportional to the analyte's concentration, can then be measured. Spectroscopic analysis confirms the formation of stable ion pairs between metal halogen complexes and tetraalkylammonium cations, which is the basis of the extraction mechanism. researchgate.net

Table 1: Parameters in Preconcentration Techniques

Parameter Description Typical Value/Range
Enrichment Factor The ratio of the analyte concentration in the extracted phase to the initial concentration in the sample. 100 - 500
Sample Volume The volume of the aqueous sample from which the analyte is extracted. 10 - 1000 mL
Extractor Phase Volume The final volume of the organic phase containing the concentrated analyte. 10 - 100 µL
Extraction Time The time required for the partitioning of the analyte to reach equilibrium. 1 - 10 minutes

| Detection Method | The analytical technique used for quantification after preconcentration. | UV-Vis Spectrophotometry, AAS |

Solid Extractor Applications for Metal Ion Analysis (e.g., Platinum and Gold)

Beyond liquid-liquid systems, tetra-n-octylammonium iodide is also utilized in solid-phase extraction (SPE) for the analysis of precious metals like platinum and gold. nih.gov In this application, the tetra-n-octylammonium iodide is immobilized onto a solid support material, creating a solid extractor. This approach combines the selectivity of the ion-pairing reagent with the convenience and efficiency of SPE.

The mechanism involves passing an aqueous sample containing the target metal ions through a column or cartridge packed with the modified sorbent. ufba.br Platinum and gold in acidic chloride solutions typically form stable anionic chloro-complexes, such as [PtCl6]2- and [AuCl4]-. The positively charged tetra-n-octylammonium cations immobilized on the solid support strongly attract and bind these anionic metal complexes via electrostatic interactions, effectively retaining them on the sorbent. researchgate.net The process demonstrates high selectivity as other cations in the sample matrix are not retained.

After the extraction step, the retained metal ions can be eluted from the solid support using a small volume of an appropriate solvent, which reverses the ion-pairing interaction. The resulting eluate contains the concentrated and purified metal ions, ready for quantification by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or electrothermal atomic absorption spectrometry (ETAAS). nih.gov

Table 2: Solid-Phase Extraction of Platinum and Gold

Parameter Gold (Au) Platinum (Pt)
Typical Anionic Complex [AuCl4]- [PtCl6]2-
Binding Mechanism Ion-Pair Formation Ion-Pair Formation
Solid Support Material Polymer Resins, Silica (B1680970) Gel Polymer Resins, Silica Gel
Eluting Agent Acidified Thiourea Solution Acidic Thiourea, Nitric Acid

| Quantification Technique | ETAAS, ICP-OES | ETAAS, ICP-OES |

The use of tetra-n-octylammonium iodide in solid-phase extraction offers advantages such as high preconcentration factors, reduced solvent consumption compared to liquid-liquid extraction, and the potential for regeneration and reuse of the sorbent material.

Future Research Directions and Emerging Applications

Exploration in Novel Catalytic Systems

Tetra-n-octylammonium iodide is recognized as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase. medchemexpress.com Its applications are found in organic synthesis, particularly in nucleophilic substitution, oxidation, and reduction reactions. medchemexpress.com

Future research will likely focus on expanding the scope of TOAI in catalysis. One promising area is in oxidative reactions. Studies on the related compound, tetrabutylammonium (B224687) iodide (TBAI), have shown that it can catalyze oxidative α-azidation of β-ketocarbonyl compounds. nih.gov This reaction is believed to proceed through the in situ formation of a catalytically competent ammonium (B1175870) hypoiodite (B1233010) species. nih.gov Given the similar structure, TOAI could potentially be explored as a catalyst in a similar range of oxidative transformations. The longer octyl chains of TOAI compared to the butyl chains of TBAI may influence its solubility and interfacial properties, potentially offering advantages in specific reaction systems. nih.govcore.ac.uk

The catalytic activity of phase-transfer catalysts is influenced by several factors, including the structure of the catalyst, the solvent system, and stirring speed. nih.gov Future investigations could systematically explore the influence of these parameters on the catalytic efficiency of TOAI in various organic reactions. The development of novel, highly efficient, and selective catalytic systems using TOAI is a promising avenue for green and sustainable chemistry. jetir.orgoperachem.com

A comparative analysis of the catalytic performance of different tetraalkylammonium iodides could provide valuable insights into structure-activity relationships.

CatalystAlkyl Chain LengthPotential Catalytic Applications
Tetrabutylammonium Iodide (TBAI)C4Oxidative α-azidation, Phase transfer catalysis nih.govnih.gov
Tetra-n-octylammonium Iodide (TOAI) C8 Phase transfer catalysis, Potential for broader oxidative reactions medchemexpress.com

Advanced Sensor Architectures and Miniaturization

The development of advanced chemical sensors with high sensitivity and selectivity is a critical area of research. nih.gov Ion-selective electrodes (ISEs) are a class of chemical sensors that are used to determine the concentration of specific ions in a solution. sigmaaldrich.comscilit.comrsc.org The key component of an ISE is the ionophore, a molecule that selectively binds to the target ion. sigmaaldrich.com

A study on ion-selective electrodes for anionic surfactants utilized a cyclam derivative, 1,4,8,11-tetra(n-octyl)-1,4,8,11-tetraazacyclotetradecane, as an ionophore in a PVC-based membrane. nih.gov This demonstrates the potential of tetra-n-octyl-containing compounds to serve as active components in chemical sensors. The long octyl chains can enhance the lipophilicity of the ionophore, which is a crucial property for its function within the sensor membrane. nih.gov

Sensor ComponentRole of Tetra-n-octyl MoietyPotential Analytes
Ionophore in ISEEnhances lipophilicity and selective bindingAnionic surfactants, various inorganic anions nih.gov
Sensing materialPotential for surface modification for specific ion detectionHeavy metal ions nih.gov

Next-Generation Energy Materials Beyond Perovskite Solar Cells

While perovskite solar cells have seen significant advancements with the use of related n-octylammonium salts, the exploration of TOAI in other next-generation energy materials remains a nascent field. One area of potential is in dye-sensitized solar cells (DSSCs). The performance of DSSCs can be significantly influenced by the composition of the electrolyte and the use of additives. researchgate.netnih.govmdpi.comresearchgate.net Quaternary ammonium iodides are often used as a source of iodide ions in the electrolyte of DSSCs. The large organic cation of TOAI could influence the properties of the electrolyte, such as its viscosity and conductivity, and could also affect the interface between the photoanode and the electrolyte, potentially reducing charge recombination and improving cell efficiency. researchgate.net

Another potential application for TOAI is in the development of next-generation batteries. The electrolyte is a critical component of any battery, and there is a continuous search for new electrolyte materials with improved properties. While there is no specific research on TOAI in batteries, the broader class of ionic liquids, which includes quaternary ammonium salts, is being actively investigated for this purpose. The unique properties of TOAI, such as its ionic conductivity and electrochemical stability, could make it a candidate for use as an electrolyte component in lithium-ion or other advanced battery systems.

Computational Chemistry and Machine Learning in Predicting TOAI Behavior

Computational chemistry and machine learning are becoming increasingly powerful tools in materials science and chemistry for predicting the properties and behavior of molecules. researchgate.netyoutube.comtowardsdatascience.comresearchgate.netcanberra.edu.au These approaches can accelerate the discovery and design of new materials with desired functionalities.

Molecular dynamics (MD) simulations can be employed to study the behavior of TOAI in different environments, such as in solution or at interfaces. nih.govnih.govresearchgate.netyoutube.comyoutube.com These simulations can provide insights into the conformation of the TOAI molecule, its interactions with solvent molecules, and its aggregation behavior. This information can be valuable for understanding its role as a phase transfer catalyst or as a component in sensor membranes.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of TOAI. scielo.br This can help in understanding its catalytic activity and in designing new catalytic systems based on TOAI. For example, DFT could be used to model the interaction of TOAI with reactants and to calculate the energy barriers for different reaction pathways.

Machine learning (ML) algorithms can be trained on existing experimental and computational data to predict the properties of new compounds. youtube.comtowardsdatascience.com For TOAI, ML models could be developed to predict its solubility in different solvents, its catalytic activity in various reactions, or its performance as an ionophore in sensors. This would allow for the rapid screening of a large number of potential applications for TOAI without the need for extensive experimental work.

Computational MethodApplication to TOAIPredicted Properties
Molecular Dynamics (MD)Simulating behavior in solution and at interfacesConformation, solvation, aggregation nih.govnih.gov
Density Functional Theory (DFT)Investigating electronic structure and reactivityCatalytic activity, reaction mechanisms scielo.br
Machine Learning (ML)Predicting properties based on existing dataSolubility, catalytic performance, sensor response youtube.com

Environmental Applications and Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org Phase transfer catalysis, where TOAI is utilized, is considered a green chemistry approach because it can lead to higher reaction rates, milder reaction conditions, and reduced solvent usage compared to traditional methods. jetir.orgoperachem.comacsgcipr.org

One of the significant environmental challenges is the increasing concentration of carbon dioxide (CO2) in the atmosphere. Research into CO2 capture and utilization is a critical area of focus. While there are no specific studies on TOAI for CO2 capture, related tetraalkylammonium compounds have shown promise in this area. Future research could investigate the potential of TOAI for CO2 capture, either through physical absorption or chemical reaction.

Another potential environmental application of TOAI is as a corrosion inhibitor. scielo.brnih.govjmaterenvironsci.comresearchgate.net Many organic compounds containing heteroatoms and long alkyl chains can adsorb onto metal surfaces and protect them from corrosion. The structure of TOAI, with its nitrogen atom and long octyl chains, suggests that it could be an effective corrosion inhibitor for various metals and alloys in different corrosive environments. Experimental and theoretical studies could be conducted to evaluate its inhibition efficiency and to understand its mechanism of action.

Application AreaRole of TOAIPotential Impact
Green ChemistryPhase transfer catalystReduced waste, milder reaction conditions jetir.orgacsgcipr.org
CO2 CapturePotential absorbent or reactantMitigation of greenhouse gas emissions
Corrosion InhibitionAdsorption on metal surfacesProtection of metallic infrastructure scielo.brresearchgate.net

Q & A

Q. How can researchers synthesize and characterize Tetra-n-octylammonium Iodide for experimental use?

Methodological Answer: Synthesis typically involves quaternization of n-octylamine with methyl iodide or similar alkyl halides, followed by anion exchange to replace the counterion with iodide. Characterization requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm alkyl chain integrity and quaternary ammonium structure.
  • Elemental analysis to verify stoichiometry (C, H, N).
  • HPLC or ion chromatography to assess purity, particularly residual halides or unreacted precursors .
  • Melting point determination (literature range: >300°C for similar quaternary ammonium salts) to validate crystallinity .

Q. What safety protocols are essential when handling Tetra-n-octylammonium Iodide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical resistance), safety goggles (EN166 standard), and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust; minimize aerosol formation during weighing .
  • Storage: Keep in airtight containers away from oxidizing agents and moisture to prevent decomposition .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which experimental assays commonly utilize Tetra-n-octylammonium Iodide, and how are they optimized?

Methodological Answer:

  • Cell Viability Assays: Used as a positive control in cytotoxicity studies (e.g., CellTiter-Glo). Optimize by:
    • Testing concentration ranges (e.g., 1–10 μM) and exposure times (8–40 hours) to establish IC₅₀ values .
    • Validating results with parallel assays (e.g., fluorometric vs. luminescent readouts) to minimize false positives .
  • Electrophysiology Studies: For HERG channel inhibition, use voltage-clamp protocols to assess voltage-dependent blocking kinetics (e.g., IC₅₀ = 4 nM) .

Q. How can researchers assess the purity and stability of Tetra-n-octylammonium Iodide in solution?

Methodological Answer:

  • Stability Testing:
    • Monitor iodide release via ion-selective electrodes or UV-Vis spectroscopy (λ = 226 nm for iodide) under varying pH and temperature conditions .
    • Assess thermal stability using TGA/DSC to identify decomposition thresholds (>200°C) .
  • Purity Verification:
    • Compare experimental melting points with literature data (e.g., >300°C for analogous salts) .

Advanced Research Questions

Q. What mechanisms underlie Tetra-n-octylammonium Iodide’s inhibition of HERG potassium channels?

Methodological Answer:

  • Voltage-Clamp Experiments: Use HEK293 cells expressing HERG channels. Apply step-pulse protocols (−80 mV to +60 mV) to study open-channel block vs. inactivation-state binding.
  • Data Analysis: Compare IC₅₀ values under different depolarization conditions. For example, inhibition decreases at +20 mV (open-state unbinding) but remains stable during inactivation, suggesting state-dependent binding .

Q. How should researchers address contradictory cytotoxicity data for Tetra-n-octylammonium Iodide across cell lines?

Methodological Answer:

  • Assay Optimization:
    • Normalize data using vehicle controls (0% activity) and reference standards (e.g., tetra-N-octylammonium bromide at −100% activity) .
    • Validate with time-resolved fluorescence (HTRF) for phosphorylated SMAD3 levels to distinguish direct toxicity from pathway-specific effects .
  • Statistical Reconciliation: Calculate Z’ factors (>0.7) and coefficient of variance (<10%) to ensure assay robustness .

Q. Can Tetra-n-octylammonium Iodide act as a catalyst in organic synthesis? Provide optimization strategies.

Methodological Answer:

  • Catalytic Applications: Demonstrated in C-H azidation reactions. Optimize by:
    • Screening counterions (e.g., bromide vs. iodide) for enhanced catalytic efficiency .
    • Adjusting solvent polarity (e.g., acetonitrile vs. DMF) to stabilize transition states .
  • Reaction Monitoring: Use GC-MS or ¹H NMR to track azide incorporation and byproduct formation .

Q. What experimental approaches are used to study the compound’s stability under reactive conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to UV light, reactive oxygen species (e.g., H₂O₂), or elevated temperatures. Monitor decomposition via:
    • LC-MS for iodide release or alkyl chain oxidation products .
    • FT-IR to detect structural changes (e.g., C-N bond cleavage) .

Q. How does Tetra-n-octylammonium Iodide interact with biological membranes in mechanistic studies?

Methodological Answer:

  • Lipid Bilayer Assays: Incorporate the compound into synthetic membranes (e.g., POPC vesicles) and measure:
    • Membrane potential changes using fluorescent dyes (e.g., DiSC₃(5)).
    • Ion permeability via patch-clamp electrophysiology .

Q. What strategies improve the compound’s performance in nanoparticle synthesis?

Methodological Answer:

  • Surface Modification: Use Tetra-n-octylammonium Iodide as a stabilizer in gold/polymer nanoparticle synthesis. Optimize by:
    • Varying alkyl chain length (C8 vs. C16) to balance hydrophobicity and dispersibility .
    • Adjusting molar ratios (2–200 mM) to control particle size (10–100 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.